molecular formula C21H13N3O3S B2431912 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide CAS No. 477545-75-8

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2431912
CAS No.: 477545-75-8
M. Wt: 387.41
InChI Key: VVRIWLAXDUKMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like piperidine. The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave irradiation or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields. For instance, microwave-assisted synthesis has been shown to produce benzothiazole derivatives in high yields within a short period .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}acetamide is unique due to its complex structure, which combines the benzothiazole and isoindole moieties. This unique structure contributes to its diverse biological activities and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13N3O3S/c25-17(11-24-19(26)14-7-3-4-8-15(14)20(24)27)23-21-22-16-10-9-12-5-1-2-6-13(12)18(16)28-21/h1-10H,11H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRIWLAXDUKMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.